4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and multiple halogen substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Pharmacology: Research focuses on the compound’s interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, the compound’s structure allows it to interact with specific proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Benzhydryl-Piperazine Derivatives: These compounds share structural similarities and may have comparable biological activities.
Chlorobenzylidene-Piperazine Derivatives: These compounds are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its distinct chemical and biological properties, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-11-7-10(1-2-12(11)18)15(26)25-5-3-24(4-6-25)14-8-13(16(19,20)21)22-9-23-14/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXXKOFOYVTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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